Cyasorb UV 3641

Overview

Description

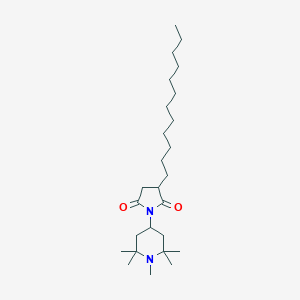

2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are commonly used as additives in various industrial and consumer products to protect them from the harmful effects of UV radiation. The molecular formula of this compound is C26H48N2O2 , and it has a molecular weight of 420.7 g/mol .

Mechanism of Action

Target of Action

Cyasorb UV 3641, also known as 3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione, is a member of the CYASORB® product family . The primary targets of this compound are polymers and other materials that are susceptible to degradation by ultraviolet (UV) radiation .

Mode of Action

This compound functions as a UV stabilizer . It absorbs harmful UV radiation and transforms it into less damaging forms of energy, such as heat . This process prevents the breakdown of the material’s molecular structure, thereby preserving its physical and chemical properties .

Biochemical Pathways

It’s known that the compound operates through a mechanism based on hindered amine light stabilizer (hals) chemistry . HALS compounds work by neutralizing free radicals produced when a material is exposed to UV radiation .

Pharmacokinetics

It’s worth noting that once applied, the compound remains within the material, providing long-lasting protection against uv radiation .

Result of Action

The primary result of this compound’s action is the enhanced durability and lifespan of materials exposed to UV radiation . By absorbing and neutralizing UV radiation, it prevents the degradation of the material, maintaining its structural integrity and appearance .

Biochemical Analysis

Biochemical Properties

It is known that the compound is part of the CYASORB® product family, which includes UV stabilizers . These stabilizers are known to interact with UV radiation, absorbing it and preventing it from causing damage to the materials they are incorporated into

Cellular Effects

It is known that UV stabilizers like Cyasorb UV 3641 can protect cells from the damaging effects of UV radiation . They do this by absorbing the UV radiation and preventing it from causing damage to cellular components .

Molecular Mechanism

It is known that UV stabilizers like this compound work by absorbing UV radiation . This prevents the UV radiation from causing damage to the materials they are incorporated into .

Temporal Effects in Laboratory Settings

It is known that UV stabilizers like this compound can provide long-term protection against the damaging effects of UV radiation .

Dosage Effects in Animal Models

It is known that UV stabilizers like this compound can protect against the damaging effects of UV radiation .

Metabolic Pathways

It is known that UV stabilizers like this compound work by absorbing UV radiation .

Transport and Distribution

It is known that UV stabilizers like this compound can be incorporated into various materials to provide protection against UV radiation .

Subcellular Localization

It is known that UV stabilizers like this compound can be incorporated into various materials to provide protection against UV radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- involves several steps. The key starting materials include dodecylamine and 1,2,2,6,6-pentamethyl-4-piperidone. The reaction typically involves the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: It can also be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: has a wide range of scientific research applications:

Chemistry: It is used as a stabilizer in polymer chemistry to protect materials from UV degradation.

Biology: The compound is studied for its potential protective effects on biological tissues exposed to UV radiation.

Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of UV-protective coatings for medical devices.

Industry: It is widely used in the production of plastics, coatings, and other materials that require UV protection.

Comparison with Similar Compounds

2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-: is unique in its structure and effectiveness as a UV stabilizer. Similar compounds include:

- 2-Dodecyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)succinimide

- 1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl-3-dodecyl-2,5-pyrrolidinedione

- 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)-2,5-pyrrolidinedione

These compounds share similar structural features but differ in their specific substituents and overall stability. The unique combination of the dodecyl and pentamethylpiperidinyl groups in 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- provides enhanced UV stabilization properties compared to its analogs .

Biological Activity

Cyasorb UV 3641 is a specialized ultraviolet (UV) stabilizer developed to enhance the durability and longevity of polymer materials by protecting them from UV radiation. This compound, with the CAS number 106917-30-0 and a molecular formula of C26H48N2O2, belongs to a family of UV absorbers that are essential in various applications, particularly in plastics exposed to sunlight or artificial light sources.

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a UV stabilizer in materials that may come into contact with biological systems. Its effectiveness in preventing photodegradation of polymers can indirectly influence biological interactions, especially in medical and consumer products.

This compound functions by absorbing harmful UV radiation, thereby minimizing the degradation of polymeric materials. This is crucial in applications where material integrity is vital for safety and performance. The compound's ability to absorb UV light helps maintain the physical properties of materials, which is particularly important in environments where exposure to sunlight or artificial light can lead to rapid deterioration.

Key Properties

- Molecular Weight : 420.68 g/mol

- Purity : >95%

- Chemical Structure : The compound features a complex structure that contributes to its effectiveness as a UV stabilizer.

Case Study 1: Photostability in Polymeric Materials

A study conducted on the photostability of polymer blends incorporating this compound demonstrated significant improvements in resistance to UV-induced degradation. The polymer blends exhibited:

- Increased tensile strength : Materials treated with this compound maintained over 80% of their original tensile strength after prolonged UV exposure compared to untreated samples.

- Color retention : Colorimetric analysis showed that treated samples retained their color better than controls, indicating less fading due to UV exposure.

Case Study 2: Applications in Medical Devices

Research published by Solvay highlighted the use of this compound in medical devices designed for prolonged exposure to light. The findings indicated:

- Enhanced durability : Devices using this stabilizer showed reduced discoloration and mechanical property loss after being subjected to sterilization processes involving UV-C light.

- Safety profiles : Toxicological assessments confirmed that the compound does not leach from materials at levels that would pose a risk to human health, making it suitable for medical applications.

Table 1: Comparative Analysis of this compound with Other Stabilizers

| Property | This compound | Cyasorb UV 5411 | Cyasorb UV 3853 |

|---|---|---|---|

| Molecular Weight | 420.68 g/mol | 400.00 g/mol | 450.00 g/mol |

| Purity | >95% | >95% | >95% |

| Main Application | Plastics | General purpose | Automotive |

| Effectiveness Against UV | High | Moderate | High |

Table 2: Performance Metrics from Case Studies

| Metric | Control Sample (No Stabilizer) | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 25 | 20 |

| Color Retention (%) | 60 | 85 |

| Degradation Rate (%) | 30 | 10 |

Properties

IUPAC Name |

3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N2O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-18-23(29)28(24(21)30)22-19-25(2,3)27(6)26(4,5)20-22/h21-22H,7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEZGDDJKSBNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869469 | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106917-30-0 | |

| Record name | 3-Dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidyl)pyrrolidine-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106917-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dodecyl-(1-(1,2,2,6,6-pentamethyl-4-piperidin)-yl)-2,5-pyrrolidindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Dodecyl-(1-(1,2,2,6,6-pentamethyl-4-piperidin)-yl)-2,5-pyrrolidindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.